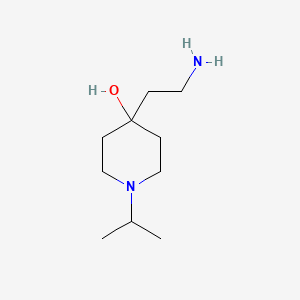
4-(2-Aminoethyl)-1-(propan-2-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-1-(propan-2-yl)piperidin-4-ol is an organic compound that belongs to the class of piperidines. This compound is characterized by a piperidine ring substituted with an aminoethyl group and an isopropyl group. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1-(propan-2-yl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with 2-bromoethylamine hydrobromide, followed by the introduction of the isopropyl group through reductive amination. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon or Raney nickel may be employed to facilitate hydrogenation steps, and advanced purification techniques like crystallization or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-1-(propan-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amines or alcohols.
Substitution: Substituted piperidines with various functional groups.
Scientific Research Applications
4-(2-Aminoethyl)-1-(propan-2-yl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-1-(propan-2-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The aminoethyl group may facilitate binding to these targets, leading to modulation of biological pathways. The isopropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)piperidine: Lacks the isopropyl group, resulting in different biological activity.
1-(Propan-2-yl)piperidin-4-ol: Lacks the aminoethyl group, affecting its interaction with biological targets.
4-(2-Hydroxyethyl)-1-(propan-2-yl)piperidine: Contains a hydroxyethyl group instead of an aminoethyl group, leading to different chemical reactivity.
Uniqueness
4-(2-Aminoethyl)-1-(propan-2-yl)piperidin-4-ol is unique due to the presence of both the aminoethyl and isopropyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
4-(2-aminoethyl)-1-propan-2-ylpiperidin-4-ol |
InChI |
InChI=1S/C10H22N2O/c1-9(2)12-7-4-10(13,3-6-11)5-8-12/h9,13H,3-8,11H2,1-2H3 |
InChI Key |
UGHYHIDPMQTVAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


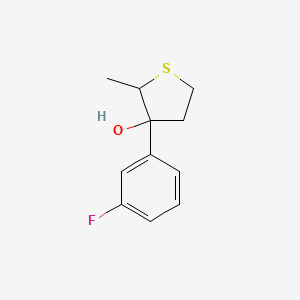


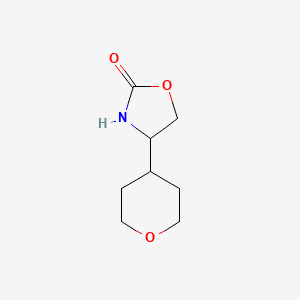
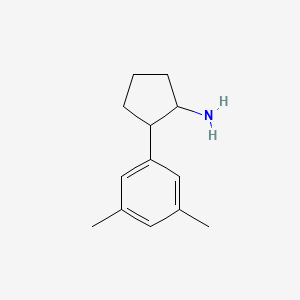
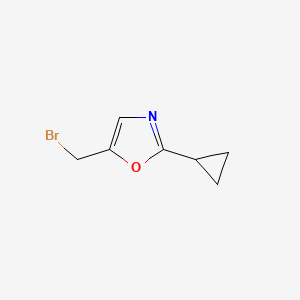
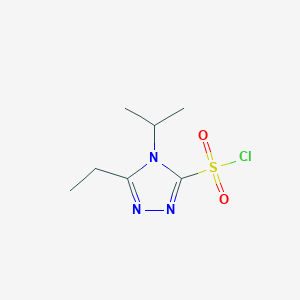
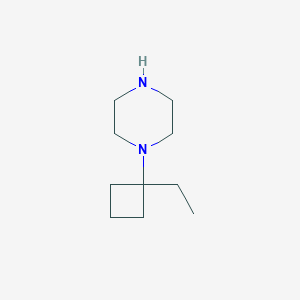
![5-Fluoro-2-[(1H-pyrazol-4-yl)amino]benzonitrile](/img/structure/B13215709.png)
![2-[3-(Aminomethyl)oxan-3-YL]-2-hydroxyacetaldehyde](/img/structure/B13215718.png)

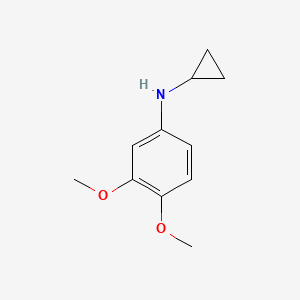
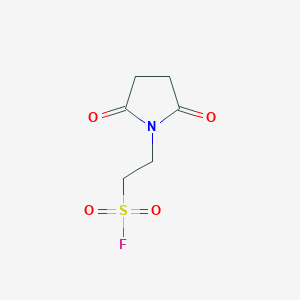
![3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-6'-one](/img/structure/B13215737.png)
